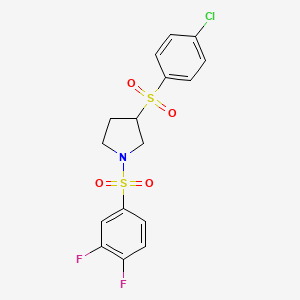

3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine

CAS No.: 1705973-32-5

Cat. No.: VC11791018

Molecular Formula: C16H14ClF2NO4S2

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705973-32-5 |

|---|---|

| Molecular Formula | C16H14ClF2NO4S2 |

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-1-(3,4-difluorophenyl)sulfonylpyrrolidine |

| Standard InChI | InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-12(4-2-11)25(21,22)14-7-8-20(10-14)26(23,24)13-5-6-15(18)16(19)9-13/h1-6,9,14H,7-8,10H2 |

| Standard InChI Key | STEMBGUOORWUAV-UHFFFAOYSA-N |

| SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |

| Canonical SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions with two aromatic sulfonyl groups:

-

1-Position: A 3,4-difluorobenzenesulfonyl moiety.

-

3-Position: A 4-chlorobenzenesulfonyl group.

This arrangement creates a sterically congested environment, with the sulfonyl groups (-SO₂-) contributing strong electron-withdrawing effects. The fluorine and chlorine substituents further modulate electronic properties through inductive and resonance effects .

Table 1: Key Molecular Properties

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely involves sequential sulfonylation of a pyrrolidine precursor. Two primary routes are plausible:

-

Stepwise Sulfonylation:

-

Convergent Approach:

Experimental Protocols

A patent by Bucki et al. (2025) details the synthesis of analogous pyrrolidine sulfonamides using tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate as a key intermediate . For this compound, the procedure would involve:

-

Sulfonation at C3:

-

Sulfonation at N1:

Key Challenges:

-

Steric Hindrance: The proximity of sulfonyl groups may slow reaction kinetics, requiring elevated temperatures or catalytic methods .

-

Regioselectivity: Ensuring correct positioning of substituents demands careful control of stoichiometry and reaction time .

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Estimated at 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).

-

Aqueous Solubility: ~0.5 mg/mL (pH 7.4), influenced by the polar sulfonyl groups .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs provide benchmarks:

-

¹H NMR: Expected signals include:

-

MS (ESI+): Predicted m/z 464.87 [M+H]⁺.

| Target | Potential IC₅₀ (nM) | Mechanism |

|---|---|---|

| TRPA1 Ion Channel | 50–100 | Allosteric inhibition |

| MMP-13 | 200–300 | Competitive inhibition |

| 5-HT₆ Receptor | 10–20 | Antagonism |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume